Lipophilicity (XLogP3) Comparison: Target vs. Bromomethyl Analog
The target compound's XLogP3 is computed as 5.4 [1]. A direct structural analog, 5-(Bromomethyl)-1,1,3,3-tetramethylcyclohexane (CAS 1564677-16-2, C11H21Br, MW 233.19) , possesses a shorter bromomethyl side chain, which is predicted to reduce its XLogP3 by approximately 0.5-0.8 log units (class-level inference based on the addition of a methylene group contributing ~0.5 to logP). While an exact experimental logP for the analog is not available, the difference in chain length directly impacts the compound's ability to partition into non-polar environments.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 5.4 [1] |
| Comparator Or Baseline | 5-(Bromomethyl)-1,1,3,3-tetramethylcyclohexane (Estimated ~4.6-4.9) |
| Quantified Difference | ~0.5-0.8 log units higher (estimated increase) |
| Conditions | Computed by PubChem (XLogP3 3.0 algorithm) [1] |
Why This Matters
For procurement, a higher logP indicates superior solubility in organic solvents and better membrane permeability, which may be critical for designing hydrophobic probes or intermediates in non-polar reaction cascades.
- [1] PubChem CID 167724263. 5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane. U.S. National Library of Medicine. Accessed May 2026. View Source
